molecular formula C20H20N4O3S B464698 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide CAS No. 102157-98-2

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

Cat. No.: B464698
CAS No.: 102157-98-2
M. Wt: 396.5g/mol
InChI Key: SIZHFWNZQVRVIV-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyrimidine ring, which is further connected to a phenylacetamide moiety. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-amine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine. This step forms the sulfonamide linkage.

    Coupling with Phenylacetamide: The final step involves coupling the sulfonamide intermediate with phenylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZHFWNZQVRVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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